![molecular formula C9H18O3 B2878663 (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate CAS No. 876404-83-0](/img/structure/B2878663.png)
(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate
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Overview
Description
Scientific Research Applications
Pharmacology
Pharmacologically, (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate might be significant in understanding drug action and metabolism. Its interactions with biological systems could lead to the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis
In organic synthesis, this compound could be utilized as a precursor or an intermediate. Its chemical properties might make it suitable for constructing complex organic molecules, which are essential in the development of new materials and chemicals .
Chemical Engineering
(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate: could have applications in chemical engineering, particularly in process development and optimization. Its properties might influence the design of reactors and the development of efficient synthesis pathways .
Analytical Chemistry
Finally, in analytical chemistry, (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate could be used as a standard or reference compound in chromatography and spectrometry. Its well-defined structure and properties make it an excellent candidate for method calibration and validation .
Safety and Hazards
properties
IUPAC Name |
ethyl (3S)-3-hydroxy-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYZSSTMJIRPF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate |
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